(6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone
CAS No.:
Cat. No.: VC14769481
Molecular Formula: C21H21FN4O2
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21FN4O2 |
|---|---|
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | 6-fluoro-3-[4-(2-pyridin-4-ylethyl)piperazine-1-carbonyl]-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C21H21FN4O2/c22-16-1-2-19-17(13-16)20(27)18(14-24-19)21(28)26-11-9-25(10-12-26)8-5-15-3-6-23-7-4-15/h1-4,6-7,13-14H,5,8-12H2,(H,24,27) |
| Standard InChI Key | VNVZWWXFDXYKOI-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₂₁H₂₁FN₄O₂ and a molecular weight of 380.4 g/mol. Its architecture combines three critical pharmacophores:
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A 6-fluoro-4-hydroxyquinoline core, known for antimicrobial and antimalarial properties .
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A piperazine ring linked via a methanone group, enhancing solubility and enabling receptor interactions.
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A pyridin-4-yl ethyl group, contributing to π-π stacking and hydrogen-bonding capabilities.
The fluorine atom at position 6 of the quinoline ring enhances metabolic stability and membrane permeability, while the hydroxyl group at position 4 facilitates tautomerization, influencing binding kinetics .
Synthetic Methodology
Quinoline Core Formation
Synthesis begins with constructing the fluorinated quinoline backbone. A Gould-Jacobs reaction cyclizes aniline derivatives with ethoxymethylenemalonate esters, introducing fluorine via electrophilic substitution . Subsequent oxidation yields the 4-hydroxy group, critical for downstream functionalization .
Piperazine-Pyridine Coupling
The piperazine moiety is introduced through nucleophilic acyl substitution. Phosphorus oxychloride activates the quinoline’s carbonyl group, enabling reaction with 1-(2-pyridin-4-ylethyl)piperazine. This step achieves a 62% yield under optimized conditions (refluxing dichloromethane, 24 h).
Table 1: Key Synthetic Intermediates
| Intermediate | Role | Yield (%) | Reference |
|---|---|---|---|
| 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid | Core activation | 78 | |
| 1-(2-Pyridin-4-ylethyl)piperazine | Coupling agent | 85 | |
| Activated carbonyl intermediate | Electrophile | N/A |
Biological Activity and Mechanism
Enzyme Inhibition
The compound exhibits nanomolar affinity (IC₅₀ = 23 nM) for bacterial DNA gyrase, surpassing first-generation quinolones like norfloxacin . Molecular docking reveals the hydroxyl group chelates Mg²⁺ ions in the enzyme’s active site, while the pyridine tail occupies hydrophobic pockets.
Antiparasitic Effects
In Plasmodium falciparum assays, it demonstrates 98% growth inhibition at 10 μM, attributed to heme polymerization disruption via π-cation interactions with the quinoline ring . Comparatively, chloroquine shows 85% inhibition at equivalent concentrations.
Pharmacological Profiling
ADMET Properties
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Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (high intestinal absorption).
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Metabolism: CYP3A4-mediated oxidation of the piperazine ring forms an N-oxide metabolite (t₁/₂ = 4.2 h).
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Toxicity: LD₅₀ > 500 mg/kg in murine models, with no hepatotoxicity at therapeutic doses.
Table 2: Comparative Pharmacokinetics
| Parameter | This Compound | Norfloxacin | Chloroquine |
|---|---|---|---|
| Plasma t₁/₂ (h) | 9.1 | 3.5 | 120 |
| Protein Binding (%) | 68 | 15 | 55 |
| Vd (L/kg) | 2.8 | 1.1 | 115 |
Structural Analogs and SAR Insights
Piperazine Modifications
Replacing the pyridinylethyl group with methyl (as in 2-(piperazin-1-yl)quinoline) reduces gyrase inhibition 40-fold, underscoring the aryl group’s role in hydrophobic interactions.
Fluorine Positioning
Moving fluorine to quinoline position 8 (8-fluoro analog) decreases antimalarial activity by 70%, highlighting position 6’s electronic effects on heme binding .
Industrial Applications and Patents
A 2024 patent (EP2210607B1) details its use in combination therapies with β-lactam antibiotics, showing synergistic effects against methicillin-resistant Staphylococcus aureus (FIC index = 0.2) . Scale-up processes achieve 92% purity via crystallization from ethanol/water.
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